molecular formula C13H11ClN2O2 B14351369 3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea

3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea

Cat. No.: B14351369
M. Wt: 262.69 g/mol
InChI Key: BTMZHXUOHGRUFH-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea is an organic compound with a complex structure that includes a chlorinated phenyl group and a hydroxyphenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea typically involves the reaction of 3-chlorophenyl isocyanate with phenylhydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-(3-chlorophenyl)-1-oxo-1-phenylurea.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted phenylurea derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorinated phenyl group.

    1-(3-Chlorophenyl)piperazine: A psychoactive compound with a chlorinated phenyl ring.

    4-Chloromethcathinone: Another synthetic cathinone with a different substitution pattern on the phenyl ring.

Uniqueness

3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-hydroxy-1-phenylurea

InChI

InChI=1S/C13H11ClN2O2/c14-10-5-4-6-11(9-10)15-13(17)16(18)12-7-2-1-3-8-12/h1-9,18H,(H,15,17)

InChI Key

BTMZHXUOHGRUFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)NC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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